molecular formula C26H25N5O5 B11611600 2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

Cat. No.: B11611600
M. Wt: 487.5 g/mol
InChI Key: XFEBBDDVGZWDKG-STZFKDTASA-N
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Description

2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide is a complex organic compound that features a unique structure combining an indole moiety, a morpholine ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Imidazolidinone Formation: The imidazolidinone core is formed through cyclization reactions involving urea or thiourea derivatives.

    Final Coupling: The final step involves coupling the indole derivative with the morpholine and imidazolidinone intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and morpholine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to proteins and nucleic acids makes it a candidate for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of these targets and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-morpholinyl)benzothiazole
  • 1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone

Uniqueness

Compared to similar compounds, 2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide stands out due to its unique combination of functional groups. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25N5O5

Molecular Weight

487.5 g/mol

IUPAC Name

2-[(4Z)-4-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25N5O5/c32-23(27-19-6-2-1-3-7-19)16-31-25(34)21(28-26(31)35)14-18-15-30(22-9-5-4-8-20(18)22)17-24(33)29-10-12-36-13-11-29/h1-9,14-15H,10-13,16-17H2,(H,27,32)(H,28,35)/b21-14-

InChI Key

XFEBBDDVGZWDKG-STZFKDTASA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=O)N4)CC(=O)NC5=CC=CC=C5

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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